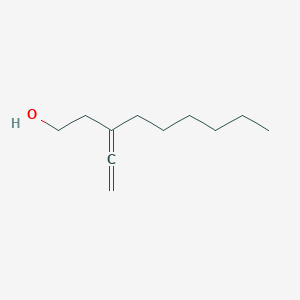
3-Ethenylidenenonan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylidenenonan-1-OL is an organic compound with the molecular formula C11H20O It is a primary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a nonane chain with an ethenylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidenenonan-1-OL can be achieved through several methods. One common approach involves the selective hydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using heterogeneous catalysts with low palladium (Pd) and copper (Cu) contents on alumina . The reaction parameters, such as substrate/catalyst molar ratio, time, temperature, and the nature of the solvent, play crucial roles in determining the reaction outcome.
Industrial Production Methods
Industrial production of this compound typically involves multi-step manipulations from readily available materials. The use of reducing agents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step is common . The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Ethenylidenenonan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides and other substituted derivatives.
科学研究应用
3-Ethenylidenenonan-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 3-Ethenylidenenonan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes .
相似化合物的比较
Similar Compounds
3-Hexyn-1-ol: A precursor in the synthesis of 3-Ethenylidenenonan-1-OL.
3-Hexen-1-ol: An isomer with similar chemical properties.
Nonan-1-ol: A primary alcohol with a similar carbon chain length but lacking the ethenylidene substituent.
Uniqueness
This compound is unique due to its ethenylidene substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
CAS 编号 |
821783-02-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-11(4-2)9-10-12/h12H,2-3,5-10H2,1H3 |
InChI 键 |
FXTUYDOFOBMLTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=C=C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


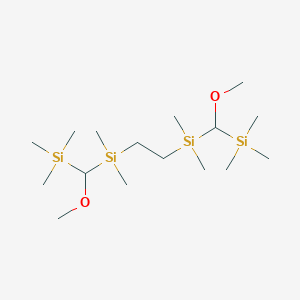
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
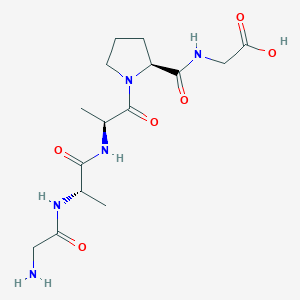
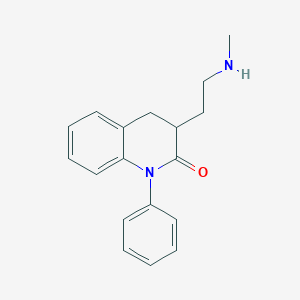
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)


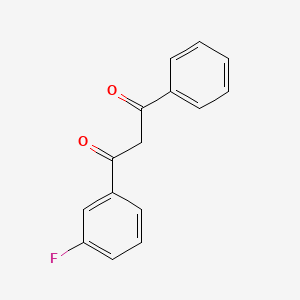
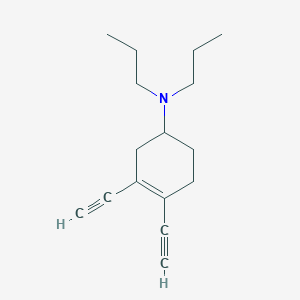
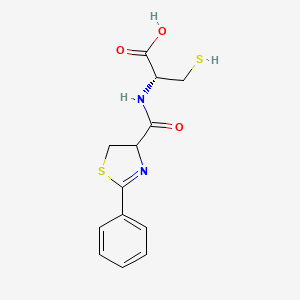
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)

